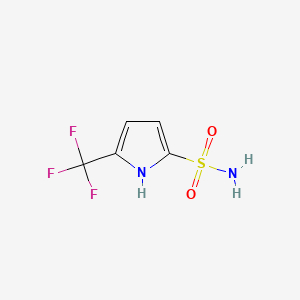
(3-methanesulfonylcyclobutyl)methanol, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans involves several stepsThe reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and sulfonylation processes .
Industrial Production Methods
Industrial production of rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .
科学的研究の応用
rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to observed biological effects .
類似化合物との比較
Similar Compounds
- [(1r,3r)-3-methanesulfonylcyclobutyl]methanol, cis
- rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanamine hydrochloride, trans
- rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanamine hydrochloride, cis
Uniqueness
rac-[(1r,3r)-3-methanesulfonylcyclobutyl]methanol, trans is unique due to its specific stereochemistry and the presence of the methanesulfonyl group. This combination of features contributes to its distinct chemical reactivity and potential biological activity compared to similar compounds .
特性
分子式 |
C6H12O3S |
|---|---|
分子量 |
164.22 g/mol |
IUPAC名 |
(3-methylsulfonylcyclobutyl)methanol |
InChI |
InChI=1S/C6H12O3S/c1-10(8,9)6-2-5(3-6)4-7/h5-7H,2-4H2,1H3 |
InChIキー |
KAFOUQHCYDGYBE-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1CC(C1)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


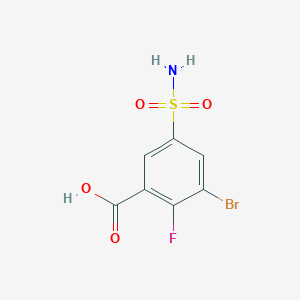
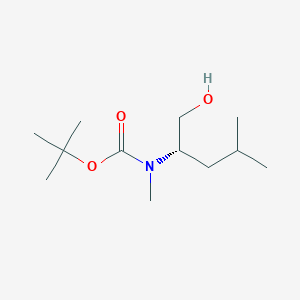
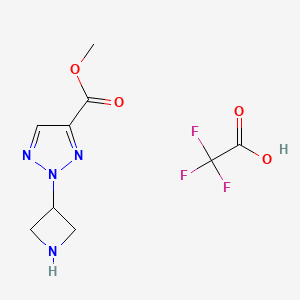

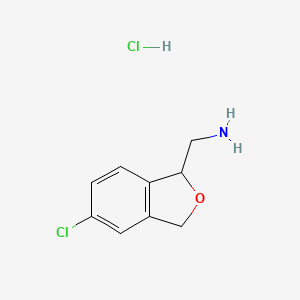
![9,9-Difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione,aceticacid](/img/structure/B13513221.png)
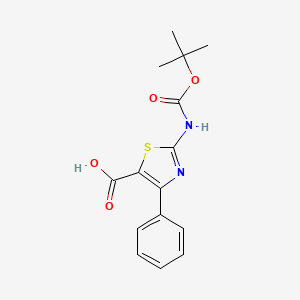

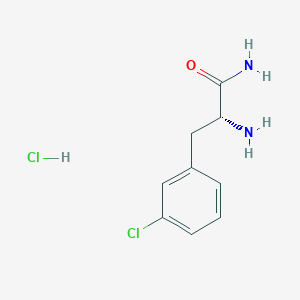
![Tert-butyl 1-ethynyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13513230.png)


![2-Acetylamino-3-benzo[b]thiophen-3-yl-propionic acid](/img/structure/B13513254.png)
